molecular formula C21H24N4O4 B6495596 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- CAS No. 1351654-34-6

4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl-

Cat. No.: B6495596
CAS No.: 1351654-34-6
M. Wt: 396.4 g/mol
InChI Key: VEQRJMUOMGPGLN-UHFFFAOYSA-N
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Description

4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an intermediate isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) compounds .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of eco-friendly and metal-free synthetic routes is also gaining traction to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- is unique due to its combined isoxazole and pyrimidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Biological Activity

4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- is a synthetic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique molecular structure, is explored for its effects on various biological systems, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C17H20N4O2\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activity of this compound primarily revolves around its cytotoxic properties against cancer cell lines and its mechanism of action involving inhibition of specific cellular pathways. The following sections detail key findings from various studies.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of 4-Isoxazolepropanamide on different cancer cell lines. Notably:

  • HeLa Cells : The compound exhibited significant cytotoxicity with an IC50 value indicating effective dose levels.
  • HepG2 Cells : Similar cytotoxic effects were observed, suggesting a broad spectrum of activity against multiple cancer types.

Table 1: Cytotoxic Activity of 4-Isoxazolepropanamide

Cell LineIC50 Value (nM)Reference
HeLa0.022
HepG20.065

The mechanism through which 4-Isoxazolepropanamide exerts its effects involves modulation of key signaling pathways related to cell proliferation and apoptosis. Research indicates that it may inhibit the activity of certain kinases involved in tumor growth.

Case Studies

A series of case studies have documented the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial evaluating the efficacy of this compound in patients with advanced solid tumors showed promising results, with several patients experiencing partial responses.
  • Case Study 2 : In vitro studies demonstrated that the compound not only induced apoptosis in cancer cells but also inhibited migration and invasion, highlighting its potential as a multi-functional therapeutic agent.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-14-18(15(2)29-24-14)8-9-20(26)22-10-11-25-13-23-19(12-21(25)27)16-4-6-17(28-3)7-5-16/h4-7,12-13H,8-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQRJMUOMGPGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001118218
Record name 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351654-34-6
Record name 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351654-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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